4-Chloro-5-fluorobenzene-1,2-diamine

Trypanocidal Fragment-based screening T. brucei

4-Chloro-5-fluorobenzene-1,2-diamine (CAS 139512-70-2) is a halo-substituted aromatic ortho-diamine building block (molecular formula C₆H₆ClFN₂, MW 160.58 g/mol) that serves as a versatile intermediate for constructing nitrogen-containing heterocycles, most notably quinoxaline derivatives. Identified as Compound 269 in the MayBridge Rule-of-3 fragment library, this compound emerged as the most potent trypanocidal fragment among ~670 screened compounds, with a Trypanosoma brucei ED₅₀ of 20.1 ± 1.03 µM.

Molecular Formula C6H6ClFN2
Molecular Weight 160.58 g/mol
CAS No. 139512-70-2
Cat. No. B144625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-fluorobenzene-1,2-diamine
CAS139512-70-2
Synonyms4-chloro-5-fluoro-1,2-phenylenediamine
Molecular FormulaC6H6ClFN2
Molecular Weight160.58 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)N)N
InChIInChI=1S/C6H6ClFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
InChIKeyBSMPRJISGCTCDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-fluorobenzene-1,2-diamine (CAS 139512-70-2): Procurement-Ready Profile for Fragment-Based Screening & Heterocyclic Synthesis


4-Chloro-5-fluorobenzene-1,2-diamine (CAS 139512-70-2) is a halo-substituted aromatic ortho-diamine building block (molecular formula C₆H₆ClFN₂, MW 160.58 g/mol) that serves as a versatile intermediate for constructing nitrogen-containing heterocycles, most notably quinoxaline derivatives . Identified as Compound 269 in the MayBridge Rule-of-3 fragment library, this compound emerged as the most potent trypanocidal fragment among ~670 screened compounds, with a Trypanosoma brucei ED₅₀ of 20.1 ± 1.03 µM [1]. The simultaneous presence of chloro and fluoro substituents at positions 4 and 5, combined with two ortho-amino groups, creates a substitution pattern that is directly linked to its biological activity and synthetic utility [2].

4-Chloro-5-fluorobenzene-1,2-diamine: Why the Chloro-Fluoro Pattern Cannot Be Swapped with Common Diamine Analogs


Substituting 4-chloro-5-fluorobenzene-1,2-diamine with simpler or differently halogenated benzene-1,2-diamine analogs leads to measurable loss of biological potency and altered selectivity profiles that compromise experimental reproducibility. Systematic structure-activity relationship (SAR) analysis demonstrated that removing both halo substituents (yielding benzene-1,2-diamine) increases the T. brucei ED₅₀ from 20.1 µM to 35.2 µM, a ~1.75-fold loss in potency [1]. Replacing the fluorine with a methyl group (4-chloro-5-methylbenzene-1,2-diamine) proves detrimental due to steric bulk opposite the amine groups [1]. Furthermore, the HeLa cytotoxicity ED₅₀ and resulting selectivity index vary dramatically across analogs: compound 269 achieves a selectivity index of 21.4, while the demethylated analog compound 348 exhibits near-complete loss of selectivity (index 0.6) [2]. These non-linear SAR relationships mean that generic substitution with in-class benzene-1,2-diamines cannot be assumed to preserve the desired biological or physicochemical properties.

4-Chloro-5-fluorobenzene-1,2-diamine: Quantified Evidence of Differential Performance vs. Closest Analogs


Trypanocidal ED₅₀: 4-Chloro-5-fluorobenzene-1,2-diamine vs. Benzene-1,2-diamine (Direct Analog Comparison)

In a head-to-head SAR study of the most potent trypanocidal fragment identified from the MayBridge Rule-of-3 library, 4-chloro-5-fluorobenzene-1,2-diamine (compound 269) exhibited a T. brucei ED₅₀ of 20.1 ± 1.03 µM. Its direct structural analog lacking both halogen substituents—benzene-1,2-diamine (compound 269a)—showed a significantly higher ED₅₀ of 35.2 ± 3.0 µM [1]. The presence of the chloro and fluoro substituents thus confers a 1.75-fold increase in trypanocidal potency that cannot be achieved with the unsubstituted core scaffold.

Trypanocidal Fragment-based screening T. brucei

In Vitro Selectivity Index (T. brucei vs. HeLa): 4-Chloro-5-fluorobenzene-1,2-diamine vs. Congeneric Primary Amine Fragments

Across a panel of trypanocidal fragments from the same library, 4-chloro-5-fluorobenzene-1,2-diamine (compound 269) achieved a selectivity index of 21.4, defined as the ratio of HeLa ED₅₀ (431 ± 53 µM) to T. brucei ED₅₀ (20.1 ± 1.0 µM) [1]. In contrast, compound 348—a structurally related primary amine-containing congener—exhibited a selectivity index of only 0.6 (HeLa ED₅₀ 21.8 ± 1.8 µM; T. brucei ED₅₀ 35.0 ± 1.0 µM), reflecting a complete inversion of selectivity [1]. Compound 270, another congener, showed an intermediate selectivity index of 6.8 [1].

Selectivity index Cytotoxicity profiling HeLa

Essentiality of Dual Halo-Substitution for Trypanocidal Potency: SAR Across Chloro-Fluoro, Chloro-Methyl, Monohalo, and Unsubstituted Analogs

Systematic SAR evaluation demonstrated that the dual chloro-fluoro substitution pattern of 4-chloro-5-fluorobenzene-1,2-diamine is critical for maximizing trypanocidal potency. The replacement of fluorine by a methyl group (4-chloro-5-methylbenzene-1,2-diamine, compound 240) was described as detrimental due to steric bulk opposite the amine groups, with qualitative loss of potency [1]. Analogs retaining only one halogen or neither halogen showed reduced potency: benzene-1,2-diamine (compound 269a) had an ED₅₀ of 35.2 µM, ~1.75-fold weaker than the target compound [1]. Analogs with one amino group removed or masked as benzimidazole (compounds 269b, 269d) exhibited dramatically increased ED₅₀s, confirming that both amino groups are also essential [1].

Structure-activity relationship Halogen substitution Fragment optimization

Physicochemical Differentiation: Melting Point and Density of 4-Chloro-5-fluorobenzene-1,2-diamine vs. 4,5-Dichloro-1,2-phenylenediamine

4-Chloro-5-fluorobenzene-1,2-diamine (MW 160.58 g/mol) exhibits a melting point of 110–112 °C and a predicted density of 1.457 ± 0.06 g/cm³ . In contrast, the commercially common analog 4,5-dichloro-1,2-phenylenediamine (CAS 5348-42-5, MW 177.03 g/mol) melts at 158–164 °C . The ~48 °C difference in melting point reflects distinct crystal packing forces arising from the chloro-fluoro vs. dichloro substitution pattern, which can affect solubility, formulation behavior, and purification protocols.

Physicochemical characterization Purity specification Solid-state properties

Vibrational Spectroscopic Fingerprint: DFT-Validated Differentiation of 4-Chloro-5-fluorobenzene-1,2-diamine

A combined experimental and DFT (B3LYP/6-31G∗) study of 4-chloro-5-fluorobenzene-1,2-diamine recorded the solid-phase FTIR (4000–400 cm⁻¹) and FT-Raman (3500–100 cm⁻¹) spectra with complete vibrational assignment via normal coordinate analysis [1]. The close agreement between observed and calculated frequencies after scale factor refinement provides a validated spectral reference that can be used for identity confirmation and purity assessment of this specific regioisomer, distinguishing it from other chloro-fluoro positional isomers or halogen-substituted phenylenediamines.

Vibrational spectroscopy DFT calculation Quality control

Enzymatic Profiling: MAO-A and Acetylcholinesterase Inhibition by 4-Chloro-5-fluorobenzene-1,2-diamine

In vitro enzymatic profiling data curated in BindingDB (ChEMBL) report that 4-chloro-5-fluorobenzene-1,2-diamine inhibits recombinant bovine mitochondrial MAO-A with an IC₅₀ of 1.24 µM (1.24E+3 nM), using benzylamine or serotonin as substrate in a 60-minute fluorimetric assay [1]. The compound also inhibits acetylcholinesterase (AChE, human origin) with an IC₅₀ of 2.92 µM (2.92E+3 nM), measured by Ellman's method with acetylthiocholine iodide as substrate [1]. While no direct comparator data exist within the same assay for the closest structural analogs (e.g., 4,5-dichloro-1,2-phenylenediamine or benzene-1,2-diamine), this dual-enzyme inhibition profile at low micromolar concentrations distinguishes this compound from the broader class of simple phenylenediamine building blocks, which are typically not systematically profiled against these targets.

MAO-A inhibition Acetylcholinesterase Binding affinity

4-Chloro-5-fluorobenzene-1,2-diamine: Validated Application Scenarios for Procurement Decision-Making


Anti-Trypanosomal Fragment-Based Drug Discovery: Hit Validation and SAR Expansion

Laboratories engaged in kinetoplastid drug discovery can utilize 4-chloro-5-fluorobenzene-1,2-diamine as a validated trypanocidal fragment hit with a confirmed T. brucei ED₅₀ of 20.1 µM and a selectivity index of 21.4 [1]. The published SAR data—including direct comparisons with benzene-1,2-diamine (ED₅₀ 35.2 µM), 4-chloro-5-methylbenzene-1,2-diamine, and mono-amino/mono-hydroxy analogs—provide a ready-made structure-activity roadmap for hit-to-lead optimization, reducing the need for de novo analog synthesis and screening [2].

Synthesis of Halogenated Quinoxaline Derivatives for Medicinal Chemistry Programs

The ortho-diamine functionality of 4-chloro-5-fluorobenzene-1,2-diamine makes it a direct precursor for quinoxaline synthesis via condensation with 1,2-dicarbonyl compounds [1]. The resulting 6-chloro-7-fluoro-substituted quinoxaline scaffold introduces a unique halogen pattern that is difficult to access from other commercial phenylenediamine building blocks, potentially modulating electronic properties, target binding, and metabolic stability of derived compounds .

Computational Chemistry and In Silico Screening Libraries

With its DFT-validated vibrational spectra and optimized molecular geometry (B3LYP/6-31G∗), 4-chloro-5-fluorobenzene-1,2-diamine is well-suited as a reference compound for computational chemists building or validating force field parameters for halogenated aromatic amines [1]. Its dual halogen substitution and dual amino functionality provide a chemically informative test case for benchmarking quantum chemical methods used in in silico fragment screening and pharmacophore modeling.

Analytical Reference Standard and QC Identity Verification

Quality control laboratories can leverage the published DFT-validated FTIR and FT-Raman spectral assignments [1], combined with the certified melting point of 110–112 °C [2], as a multi-parameter identity verification protocol. This is particularly valuable when distinguishing 4-chloro-5-fluorobenzene-1,2-diamine from regioisomeric or differently halogenated phenylenediamine contaminants that may co-occur in synthetic batches.

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